molecular formula C7H14N2O2 B11754755 (2R)-2-amino-1-(morpholin-4-yl)propan-1-one

(2R)-2-amino-1-(morpholin-4-yl)propan-1-one

Cat. No.: B11754755
M. Wt: 158.20 g/mol
InChI Key: SLVJYKCZTXDMFR-ZCFIWIBFSA-N
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Description

(2R)-2-amino-1-(morpholin-4-yl)propan-1-one is a chiral compound featuring an amino group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable precursor, such as an α-halo ketone or an α,β-unsaturated ketone. One common method is the aza-Michael addition, where morpholine is added to an α,β-unsaturated ketone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R)-2-amino-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-1-(morpholin-4-yl)propan-1-one is unique due to its chiral nature and the presence of both an amino group and a morpholine ring. This combination provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R)-2-amino-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

SLVJYKCZTXDMFR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCOCC1)N

Canonical SMILES

CC(C(=O)N1CCOCC1)N

Origin of Product

United States

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